molecular formula C17H18O7 B13926980 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7,8-trimethoxy-, methyl ester

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7,8-trimethoxy-, methyl ester

Cat. No.: B13926980
M. Wt: 334.3 g/mol
InChI Key: YDBCEBLVRVOXBI-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7,8-trimethoxy-, methyl ester is an organic compound with the molecular formula C16H18O7. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of acetyloxy and trimethoxy functional groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7,8-trimethoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The acetyloxy and trimethoxy groups are introduced through acetylation and methylation reactions, respectively. The reaction conditions often include the use of acetic anhydride and methanol under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7,8-trimethoxy-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7,8-trimethoxy-, methyl ester is used in several scientific research fields:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7,8-trimethoxy-, methyl ester involves its interaction with specific molecular targets. The acetyloxy and trimethoxy groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, 4-(acetyloxy)-: Lacks the trimethoxy groups, resulting in different chemical properties.

    2-Naphthalenecarboxylic acid, 5,7,8-trimethoxy-: Lacks the acetyloxy group, affecting its reactivity and applications.

    2-Naphthalenecarboxylic acid, methyl ester: Lacks both acetyloxy and trimethoxy groups, making it less versatile in chemical reactions.

Uniqueness

The presence of both acetyloxy and trimethoxy groups in 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7,8-trimethoxy-, methyl ester makes it unique in its reactivity and potential applications. These functional groups enhance its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C17H18O7

Molecular Weight

334.3 g/mol

IUPAC Name

methyl 4-acetyloxy-5,7,8-trimethoxynaphthalene-2-carboxylate

InChI

InChI=1S/C17H18O7/c1-9(18)24-13-7-10(17(19)23-5)6-11-15(13)12(20-2)8-14(21-3)16(11)22-4/h6-8H,1-5H3

InChI Key

YDBCEBLVRVOXBI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C(=CC(=C2OC)OC)OC)C(=O)OC

Origin of Product

United States

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